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molecular formula C9H12O B1585879 (S)-(-)-1-Phenyl-1-propanol CAS No. 613-87-6

(S)-(-)-1-Phenyl-1-propanol

Cat. No. B1585879
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-VIFPVBQESA-N
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Patent
US07728159B2

Procedure details

Compounds of Formula 1 readily catalyse the dehydration of olefins. Standard conditions were used to conduct these reactions. For example heating cyclohexanol in the presence of compounds of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment gave the desired cyclohexene. In a similar fashion treatment of 1-phenyl-1-propanol in toluene with catalysts of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-18 alkylaryl fragment in toluene at 75° C. gave β-methyl styrene in greater than 90% yield. An advantage of this procedure is that the catalyst can simply be filtered off and reused without any apparent reduction in activity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH2:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C1(C)C=CC=CC=1>[CH3:9][CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 75° C.

Outcomes

Product
Name
Type
product
Smiles
CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07728159B2

Procedure details

Compounds of Formula 1 readily catalyse the dehydration of olefins. Standard conditions were used to conduct these reactions. For example heating cyclohexanol in the presence of compounds of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment gave the desired cyclohexene. In a similar fashion treatment of 1-phenyl-1-propanol in toluene with catalysts of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-18 alkylaryl fragment in toluene at 75° C. gave β-methyl styrene in greater than 90% yield. An advantage of this procedure is that the catalyst can simply be filtered off and reused without any apparent reduction in activity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH2:8][CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C1(C)C=CC=CC=1>[CH3:9][CH:8]=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Seven
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 75° C.

Outcomes

Product
Name
Type
product
Smiles
CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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